molecular formula C14H14O3 B8181765 kavain

kavain

Cat. No.: B8181765
M. Wt: 230.26 g/mol
InChI Key: XEAQIWGXBXCYFX-UHFFFAOYSA-N
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Description

kavain is an organic compound with the molecular formula C14H14O3 It is a derivative of pyran and is characterized by the presence of a methoxy group, a phenylethenyl group, and a dihydropyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kavain can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetone with an appropriate aldehyde under acidic conditions to form the desired dihydropyranone structure. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the pyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

kavain undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination may involve the use of ammonia or amines.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

kavain has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of kavain involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetone: A related compound with a similar methoxy group and phenylacetone structure.

    6-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-2-(2-phenylethenyl)benzoic acid: Another compound with a methoxy group and phenylethenyl structure, but with additional functional groups.

Uniqueness

kavain is unique due to its dihydropyranone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.

Biological Activity

Kavain, a major kavalactone derived from the root of Piper methysticum (commonly known as kava), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anxiolytic, analgesic, anti-inflammatory, and neuroprotective effects, supported by various studies and data tables.

This compound is characterized by a unique chemical structure that includes a trans-double bond connecting phenyl and lactone rings. This structure is essential for its interaction with various biological targets, particularly GABA receptors. Research indicates that this compound enhances GABAergic activity in a non-selective manner across different receptor subtypes, which is significant given the role of GABA in anxiety modulation.

GABA Receptor Modulation

A study conducted on human GABA receptor subtypes revealed that this compound enhances GABA-elicited responses in a concentration-dependent manner. The enhancement was observed across all tested receptor subtypes without significant selectivity, indicating a broad mechanism of action:

GABA Receptor Subtype Response Enhancement (%) at 300 μM
α1β2170 ± 23
β2γ2L160 ± 20
α4β2δ180 ± 25

This modulation suggests that this compound may serve as an effective anxiolytic agent by potentiating inhibitory neurotransmission .

Anxiolytic Effects

This compound's anxiolytic properties have been well-documented in clinical trials. For instance, a study demonstrated significant improvements in anxiety levels among participants consuming this compound compared to placebo groups. The cognitive performance and emotional state were notably enhanced, suggesting that this compound could be a viable alternative to traditional anxiolytics like benzodiazepines .

Analgesic and Anti-inflammatory Properties

This compound exhibits notable analgesic and anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This property positions this compound as a potential therapeutic agent for inflammatory conditions:

Study Effect Observed
Anti-inflammatory in LPS-stimulated macrophagesSignificant reduction in TNF-α secretion
Analgesic activity in animal modelsPain relief comparable to conventional analgesics

These findings highlight this compound's potential utility in pain management and inflammation-related disorders .

Neuroprotective Effects

The neuroprotective capabilities of this compound have also been investigated. Studies indicate that this compound can protect against oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases. It has been shown to exert protective effects on neuronal cells by reducing oxidative stress markers and enhancing cell viability .

Case Studies and Clinical Trials

Several case studies have documented the effects of this compound on cognitive functions and driving safety. One notable study involved participants consuming high volumes of kava (greater than 2000 mg of kavalactones). Results indicated no significant impairment in reaction times or divided attention compared to control groups, suggesting that traditional consumption levels may not adversely affect cognitive performance:

Parameter Control Group (ms) Kava Group (ms)
Reaction Time249.95256.70
Divided Attention Time499.75568.32

Despite subjective reports of intoxication, objective measures indicated no significant impairment, challenging preconceived notions about kava's effects on motor skills .

Properties

IUPAC Name

4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQIWGXBXCYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859419
Record name 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1635-33-2
Record name 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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